FDA Usage Rates in Sugar Cane Juice: ~2× Higher Potency Than the Benzyl Analog
Under FDA regulation 21 CFR 172.165, both n-tetradecyldimethyl(ethylbenzyl)ammonium chloride (CAS 27479-29-4) and its benzyl analog n-tetradecyldimethylbenzylammonium chloride (CAS 139-08-2) are approved for the same antimicrobial application in raw sugar cane juice. However, the approved usage rates differ by a factor of approximately 2: the ethylbenzyl derivative is applied at 1.6–6.5 ppm, while the benzyl derivative requires 3.0–12.0 ppm [1]. This lower application rate for the same end-use strongly suggests that the ethylbenzyl substitution confers intrinsically higher antimicrobial potency on a weight basis in this specific food matrix.
| Evidence Dimension | FDA-approved antimicrobial usage rate in raw sugar cane juice (ppm based on weight of raw cane) |
|---|---|
| Target Compound Data | 1.6–6.5 ppm (n-tetradecyl dimethyl ethylbenzyl ammonium chloride) |
| Comparator Or Baseline | 3.0–12.0 ppm (n-tetradecyl dimethyl benzyl ammonium chloride, CAS 139-08-2) |
| Quantified Difference | ~2-fold lower application rate for the ethylbenzyl analog |
| Conditions | Raw sugar cane juice, added prior to clarification when further processing must be delayed; 21 CFR 172.165(d) |
Why This Matters
For food-grade antimicrobial procurement, a lower effective dose translates directly to lower cost-in-use, reduced chemical load in the final product, and potentially improved regulatory compliance margins.
- [1] U.S. Food and Drug Administration. 21 CFR § 172.165 – Quaternary ammonium chloride combination. Code of Federal Regulations, 2024. View Source
